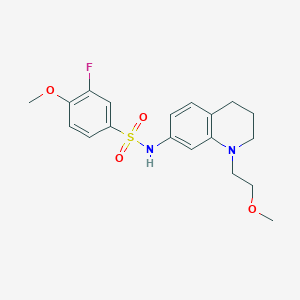![molecular formula C10H19NO B2752672 (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol CAS No. 2219371-07-8](/img/structure/B2752672.png)
(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol: is a bicyclic compound featuring a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[222]octane framework
Mécanisme D'action
Target of Action
It’s worth noting that similar bicyclo [222]octane structures are found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Mode of Action
It’s known that similar structures have been used in the synthesis of biologically significant molecules such as platencin . Platencin, for instance, blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
Biochemical Pathways
The related compound platencin is known to interfere with the fatty acid synthesis pathway by inhibiting the fabf and fabh enzymes .
Result of Action
For instance, platencin exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the bicyclo[2.2.2]octane structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the bicyclo[2.2.2]octane derivative.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aminomethyl and hydroxymethyl groups.
Medicine:
Drug Development: Due to its unique structure, the compound may exhibit biological activity and can be explored as a potential lead compound for the development of new drugs.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane-2-methanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
(2-Hydroxymethyl)bicyclo[2.2.2]octane: Similar structure but without the aminomethyl group, limiting its applications in biochemical studies.
(2-(Aminomethyl)bicyclo[2.2.2]octane:
Uniqueness: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGISPGHQPFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
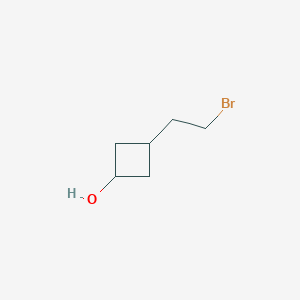
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride](/img/structure/B2752597.png)
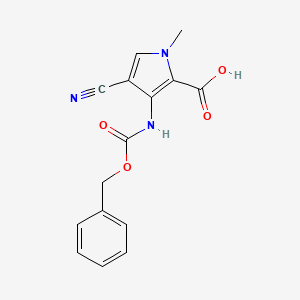
![5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2752601.png)
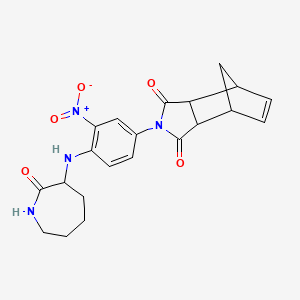
![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)
![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
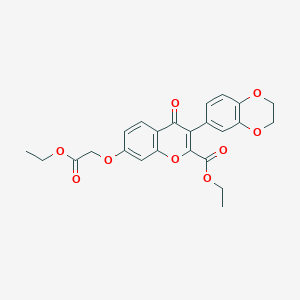
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
